molecular formula C21H24N2O3S B2481507 1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040698-62-1

1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2481507
CAS No.: 1040698-62-1
M. Wt: 384.49
InChI Key: HLTINCCQQTYHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Redox Properties and Structural Insights

Research on asymmetric (cyclopentadienyl)(ene-1,2-dithiolate)cobalt(III) complexes, which share structural similarities with the compound , has provided insights into their redox properties. These compounds, containing phenyl and pyrazinyl units, exhibit reversible one-electron reductions and have been studied for their UV/Vis and EPR spectroscopic properties. Such studies contribute to understanding the redox-active orbitals in these complexes, potentially applicable in catalysis and materials science (Dicks et al., 2015).

Chemoprotective Properties

The 1,2-dithiol-3-thiones class, which includes structural analogs to the specified compound, has been recognized for its chemotherapeutic and chemoprotective properties. These compounds induce activities that elevate detoxification potential in cells, suggesting their relevance in cancer chemoprevention research (De Long et al., 1986).

HIV-1 Protease Inhibition

Compounds structurally related to the specified chemical have been identified as inhibitors of HIV-1 protease, highlighting their potential in the development of therapeutically effective HIV-1 protease inhibitors. Their competitive inhibition and structural analogs underline the importance of pyran-2-one groups and substitution at specific positions for inhibitory activity (Tummino et al., 1994).

Supercapacitor Electrode Materials

Research into mixed hexa-transition metal sandwiched arsenotungstate chains demonstrates the potential of structurally complex compounds in enhancing the performance of supercapacitor electrodes. Such studies suggest applications in energy storage and conversion, where the unique host-guest structures and rich π electron systems of these compounds could lead to improved electroactivity and conductivity (Wang et al., 2019).

Catalytic Oxidation and Transfer Hydrogenation

Compounds featuring 1,2,3-triazole-based organosulfur/-selenium ligands, similar in complexity to the specified compound, have been explored for their catalytic capabilities. These studies focus on their application in the oxidation of alcohols and transfer hydrogenation of ketones, contributing to the development of more efficient catalysts in organic synthesis (Saleem et al., 2013).

Properties

IUPAC Name

6,6-dioxo-4-phenyl-1-(3-phenylpropyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21-14-22(13-7-10-17-8-3-1-4-9-17)19-15-27(25,26)16-20(19)23(21)18-11-5-2-6-12-18/h1-6,8-9,11-12,19-20H,7,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTINCCQQTYHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)CN2CCCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.